

ONPG: A High-Affinity Substrate for β-Galactosidase in Research and Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | |
|----------------------|----------|-----------|
| Compound Name: | ONPG | |
| Cat. No.: | B7788450 | Get Quote |

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ortho-nitrophenyl- β -D-galactopyranoside (**ONPG**) is a synthetic chromogenic substrate widely employed for the sensitive detection and kinetic analysis of β -galactosidase. Its structural similarity to lactose, the natural substrate of the enzyme, coupled with a readily detectable colored product upon hydrolysis, makes it an invaluable tool in molecular biology, microbiology, and clinical diagnostics. This technical guide provides a comprehensive overview of **ONPG**'s substrate specificity for β -galactosidase, including quantitative kinetic data, detailed experimental protocols, and a visualization of the underlying biochemical processes.

The Principle of ONPG-Based β-Galactosidase Detection

The utility of **ONPG** lies in its enzymatic cleavage by β -galactosidase. The enzyme catalyzes the hydrolysis of the β -glycosidic bond in **ONPG**, yielding two products: galactose and orthonitrophenol (ONP).[1][2][3] While **ONPG** itself is colorless, the resulting o-nitrophenol imparts a yellow color to the solution, which can be quantified spectrophotometrically at a wavelength of 420 nm.[2][3][4] This colorimetric change provides a direct and quantitative measure of β -galactosidase activity.

The enzymatic reaction can be summarized as follows:

ONPG (colorless) + H_2O ---(β -galactosidase)--> Galactose + o-Nitrophenol (yellow)



It is important to note that while **ONPG** is an excellent substrate for β -galactosidase, it does not typically induce the expression of the lac operon, which encodes the enzyme.[3] Therefore, for in vivo assays, an inducer such as isopropyl β -D-1-thiogalactopyranoside (IPTG) is often required to ensure the transcription of the β -galactosidase gene (lacZ).[3]

Quantitative Analysis of Substrate Specificity

The interaction between β -galactosidase and **ONPG** can be characterized by the Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. A lower Km value indicates a higher affinity. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

The following table summarizes experimentally determined Km and Vmax values for β -galactosidase from various sources with **ONPG** as the substrate.

| Source of β- Galactosidase | Km (mM) | Vmax (units) | Reference |
|---------------------------------------|-----------|--|-----------|
| Aspergillus oryzae | 0.800 | 0.0864 A/min | [5] |
| Lactobacillus plantarum HF571129 | 6.644 | 147.5 μ mol min ⁻¹ mg ⁻¹ | [6] |
| Lactiplantibacillus plantarum GV54 | 27.37574 | 0.259289 U/min | [7] |
| Recombinant (Gal308) | 2.7 ± 0.3 | 464.7 ± 7.8 s ⁻¹ (kcat) | [8] |
| Ziziphus spina-christi | 3.65 | 0.18 μmol / min | [9] |
| General Experimental Determination | 0.24 | Not specified | [2] |

Note: The units for Vmax can vary between studies and are presented as reported in the source.



These data highlight that the kinetic parameters can vary significantly depending on the source of the enzyme. Generally, β -galactosidase exhibits a high affinity for **ONPG**, as indicated by the low millimolar Km values. For instance, the enzyme from Aspergillus oryzae shows a particularly high affinity with a Km of 0.800 mM.[5]

Experimental Protocols for β -Galactosidase Assay Using ONPG

The following sections provide detailed methodologies for performing β -galactosidase assays with **ONPG** in both microplate and test tube formats.

Microplate Assay Protocol (96-well plate)

This protocol is suitable for high-throughput screening and analysis of a large number of samples.

- Cell Lysis:
 - Culture cells that have been transfected with a LacZ-expressing plasmid or induced to express β-galactosidase.
 - For adherent cells, wash with phosphate-buffered saline (PBS) and then add 1X Lysis Buffer.
 - For suspension cells, centrifuge to pellet the cells, remove the supernatant, and resuspend in 1X Lysis Buffer.
 - Incubate to ensure complete cell lysis. The lysate can be transferred to a fresh microtiter plate.[10]
- Standard Curve Preparation:
 - Prepare a serial dilution of a known concentration of β-galactosidase standard in Standard
 Dilution Buffer. A 2-fold serial dilution with 8 points is recommended.[10]
- Assay Procedure:



- \circ Add 50 μ l of cell lysate or β -galactosidase standard to each well of a 96-well plate.[10]
- Include a blank well containing 50 μl of lysis buffer and a control well with lysate from non-transfected cells to measure endogenous enzyme activity.[10]
- Add 100 μl of ONPG Substrate Solution to each well.[10]
- Incubate the plate at room temperature. The incubation time can range from 10 minutes to
 4 hours, depending on the level of β-galactosidase expression.[10]
- Read the absorbance at 405-420 nm using a microplate spectrophotometer.
- Data Analysis:
 - Quantify the β-galactosidase expression in the samples by comparing their absorbance values to the linear standard curve.[10]

Macro Assay Protocol (Test Tube)

This protocol is suitable for a smaller number of samples or when a microplate reader is not available.

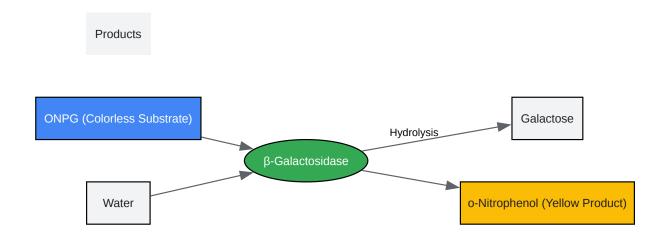
- Sample Preparation:
 - Prepare cell lysates as described in the microplate assay protocol.
 - Transfer 100 μl of the cell lysate to a fresh microfuge tube.[10]
- Standard Curve Preparation:
 - Prepare a serial dilution of β-galactosidase standards as described for the microplate assay. Transfer 50 µl of each standard to a fresh tube containing 100 µl of cell lysate from a mock transfection.[10]
- Assay Procedure:
 - Prepare a blank tube with the appropriate buffer.
 - Add 300 μl of 1X ONPG Substrate Solution to each tube (samples and standards).[10]



- Incubate the tubes at room temperature until a yellow color develops (approximately 10 minutes to 4 hours).[10]
- Stop the reaction by adding 500 μl of Stop Solution.[10]
- Read the absorbance at 405-420 nm with a spectrophotometer.[10]
- Data Analysis:
 - Calculate the β-galactosidase concentration in the samples based on the standard curve.

Visualizing the Process

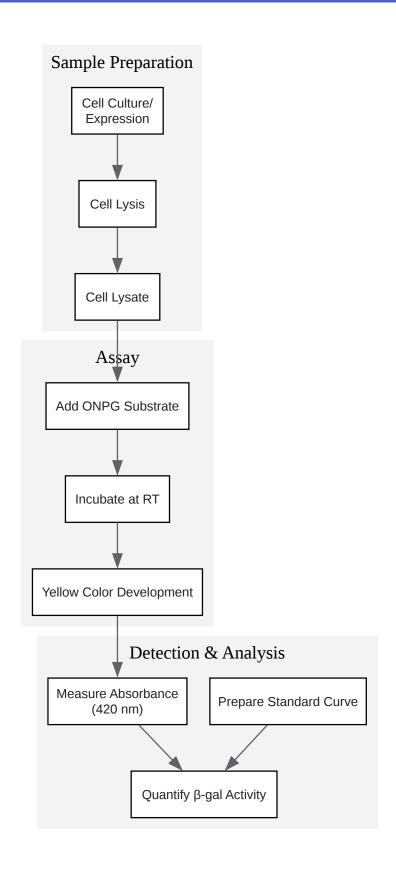
To better understand the experimental workflow and the enzymatic reaction, the following diagrams are provided.



Click to download full resolution via product page

Caption: Enzymatic hydrolysis of **ONPG** by β -galactosidase.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. ortho-Nitrophenyl-β-galactoside Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pjlss.edu.pk [pjlss.edu.pk]
- 6. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ONPG | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. resources.amsbio.com [resources.amsbio.com]
- To cite this document: BenchChem. [ONPG: A High-Affinity Substrate for β-Galactosidase in Research and Diagnostics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7788450#onpg-substrate-specificity-for-galactosidase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com